molecular formula C6H13NO2 B12667116 6-Deoxyfagomine CAS No. 197449-09-5

6-Deoxyfagomine

Cat. No.: B12667116
CAS No.: 197449-09-5
M. Wt: 131.17 g/mol
InChI Key: RMJCALHKIHCSMY-UHFFFAOYSA-N
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Description

6-Deoxyfagomine is a piperidine derivative with the IUPAC name 2-methylpiperidine-3,4-diol. . This compound has garnered interest due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Deoxyfagomine typically involves the reduction of fagomine, a naturally occurring iminosugar. One common method includes the use of hydrogenation reactions under specific conditions to achieve the desired reduction . The reaction conditions often involve the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas at elevated pressures and temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Deoxyfagomine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Deoxyfagomine is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity can lead to fewer side effects and more targeted therapeutic effects compared to other similar compounds .

Properties

CAS No.

197449-09-5

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

2-methylpiperidine-3,4-diol

InChI

InChI=1S/C6H13NO2/c1-4-6(9)5(8)2-3-7-4/h4-9H,2-3H2,1H3

InChI Key

RMJCALHKIHCSMY-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CCN1)O)O

Origin of Product

United States

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